molecular formula C26H26N2O2 B11460367 4-ethyl-N-{2-methyl-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}benzamide

4-ethyl-N-{2-methyl-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}benzamide

Cat. No.: B11460367
M. Wt: 398.5 g/mol
InChI Key: SEDLLNMBJWLTSF-UHFFFAOYSA-N
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Description

4-ethyl-N-{2-methyl-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}benzamide is a complex organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzamide core, substituted with various functional groups including ethyl, methyl, propan-2-yl, and benzoxazolyl groups. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-N-{2-methyl-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}benzamide typically involves multi-step organic reactions. The process begins with the preparation of the benzoxazole ring, which is then coupled with the benzamide core through a series of substitution reactions. Common reagents used in these reactions include ethyl bromide, methyl iodide, and isopropyl chloride, under conditions such as reflux in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-ethyl-N-{2-methyl-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}benzamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

4-ethyl-N-{2-methyl-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-ethyl-N-{2-methyl-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and thereby exerting its biological effects. The pathways involved in these interactions are complex and may include signal transduction cascades and gene expression modulation .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methyl-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl)benzamide
  • 4-ethyl-N-{2-methyl-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}acetamide

Uniqueness

4-ethyl-N-{2-methyl-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}benzamide is unique due to the presence of the ethyl group at the 4-position of the benzamide core. This structural feature may influence its chemical reactivity and biological activity, distinguishing it from other similar compounds .

Properties

Molecular Formula

C26H26N2O2

Molecular Weight

398.5 g/mol

IUPAC Name

4-ethyl-N-[2-methyl-5-(5-propan-2-yl-1,3-benzoxazol-2-yl)phenyl]benzamide

InChI

InChI=1S/C26H26N2O2/c1-5-18-7-10-19(11-8-18)25(29)27-22-15-21(9-6-17(22)4)26-28-23-14-20(16(2)3)12-13-24(23)30-26/h6-16H,5H2,1-4H3,(H,27,29)

InChI Key

SEDLLNMBJWLTSF-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C3=NC4=C(O3)C=CC(=C4)C(C)C)C

Origin of Product

United States

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